molecular formula C10H9ClN2O B1493645 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol CAS No. 36141-23-8

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol

Cat. No.: B1493645
CAS No.: 36141-23-8
M. Wt: 208.64 g/mol
InChI Key: ITYOFLWVECCKGF-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal Activity:

    • Zhang et al. (2016) synthesized derivatives of pyrazolo[1,5-a]pyrimidines, which included compounds related to 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol. These compounds demonstrated antifungal abilities against phytopathogenic fungi, such as Cytospora sp. and Colletotrichum gloeosporioides (Zhang et al., 2016).
  • Molecular Docking and Quantum Chemical Calculations:

    • Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a structurally similar compound, exploring its potential for biological applications (Viji et al., 2020).
  • Synthesis and Structural Characterization:

    • Tang et al. (2014) synthesized and characterized 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, providing insights into its luminescent properties and molecular structure through X-ray diffraction and density functional theory (Tang et al., 2014).
  • Copper Extraction Studies:

    • Healy et al. (2016) investigated alkyl-substituted phenolic pyrazoles, like 4-methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol, as copper extractants, analyzing their strength and selectivity, and providing insights into the effects of molecular structure on extraction efficiency (Healy et al., 2016).
  • Corrosion Inhibition Studies:

    • Tebbji et al. (2005) studied the inhibitive action of bipyrazolic isomers against steel corrosion in acidic solutions, which is relevant for understanding the protective properties of related pyrazole derivatives (Tebbji et al., 2005).

Properties

IUPAC Name

4-chloro-2-(2-methylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYOFLWVECCKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634818
Record name (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36141-23-8
Record name (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-chlorochromone (2.00 g, 0.011 mol) in ethanol (35 mL) was added methylhydrazine sulfate (1.85 g, 0.013 mol) and triethylamine (2.0 mL, 0.014 mol) and the mixture was heated at reflux for 18 hours. After cooling to room temperature, the reaction mixture was concentrated in vacuo and the resulting residue purified by silica gel chromatography eluting with 0 to 100% EtOAc in hexane to yield two regioisomeric products in a 1:4 ratio, the title compound being the minor regiosiomer.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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